molecular formula C8H8Br2O B13141523 2-(2,4-Dibromophenyl)ethanol

2-(2,4-Dibromophenyl)ethanol

Cat. No.: B13141523
M. Wt: 279.96 g/mol
InChI Key: KRUFMYODYNIMJB-UHFFFAOYSA-N
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Description

Contextualizing 2-(2,4-Dibromophenyl)ethanol within Contemporary Organic Synthesis Research

While direct scholarly articles focusing exclusively on this compound are scarce, the significance of the "2,4-dibromophenyl" moiety is evident in various areas of modern organic synthesis. This structural unit is incorporated into a range of molecules with interesting chemical and biological properties. For instance, tris(2,4-dibromophenyl)amine (B8231119) is utilized as an organic redox mediator in electrochemical reactions, highlighting the role of this substituted phenyl group in facilitating electron transfer processes. electrosynthesis.com

In the realm of heterocyclic chemistry, derivatives such as Diethyl 5-amino-1-(2,4-dibromophenyl)-1H-pyrazole-3,4-dicarboxylate and 2-amino-4-(2, 4-dibromophenyl)-7, 7-dimethyl-5- oxo-3, 4, 5, 6, 7, 8-hexahydro-2H-1-benzopyran-3- carbonitrile have been synthesized, indicating the utility of the 2,4-dibromophenyl precursor in constructing complex ring systems. scirp.orgajgreenchem.com The synthesis of 2,4-dibromophenyl azide (B81097) and its characterization as a highly energetic material further underscores the diverse applications of this chemical scaffold. uni-muenchen.de Additionally, compounds like 7-((2,4-Dibromophenyl)amino)-4-methyl-2H-chromen-2-one have been prepared, showcasing the integration of the 2,4-dibromophenyl group into coumarin (B35378) structures, which are known for their fluorescent properties. acs.org

Given this context, this compound can be envisioned as a valuable, yet underutilized, building block. Its dual functionality—the reactive bromine atoms and the versatile ethanol (B145695) side chain—positions it as a promising starting material for the synthesis of a wide array of novel compounds.

Overview of Scholarly Contributions Pertaining to this compound

This lack of specific research on this compound suggests that it represents an area of untapped potential within organic chemistry. The absence of established synthetic protocols and application studies presents an opportunity for original research to fill this knowledge void.

Rationale for Continued Academic Investigation into this compound

The rationale for pursuing further academic investigation into this compound is multifaceted and compelling. The primary driver is its potential as a versatile synthetic intermediate. The strategic placement of two bromine atoms on the phenyl ring allows for selective and sequential functionalization, offering a pathway to complex and diverse molecular structures that might be difficult to access through other synthetic routes.

Furthermore, the exploration of the chemical space around this compound could lead to the discovery of novel compounds with valuable biological activities or material properties. The dibrominated phenyl motif is a feature in some pharmacologically active molecules, and incorporating this into new structures via the ethanol linker could yield compounds with interesting therapeutic potential.

Finally, the development of efficient and scalable synthetic routes to this compound would be a valuable contribution to the field of organic synthesis. Such studies would not only make this compound more accessible to the broader research community but would also likely uncover new and interesting chemical reactivity. The systematic investigation of this compound would undoubtedly expand the synthetic chemist's toolbox and could pave the way for future innovations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

2-(2,4-dibromophenyl)ethanol

InChI

InChI=1S/C8H8Br2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2

InChI Key

KRUFMYODYNIMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,4 Dibromophenyl Ethanol

Novel Synthetic Routes and Strategic Approaches for 2-(2,4-Dibromophenyl)ethanol

Traditional synthesis of 2-phenylethanols often involves multi-step processes, such as the reduction of corresponding phenylacetic acids or acetophenones, or the reaction of a Grignard reagent with ethylene (B1197577) oxide. Novel routes aim to improve upon these methods by enhancing efficiency and functional group tolerance. A primary strategy involves the controlled functionalization of a pre-existing dibrominated aromatic core. For instance, a plausible route is the reduction of 2,4-dibromophenylacetic acid or its ester, or the reaction of a 2,4-dibromophenyl Grignard reagent with a two-carbon electrophile like ethylene oxide.

Transition metal catalysis offers powerful tools for forming carbon-carbon bonds, which are fundamental to constructing the 2-arylethyl framework. nih.gov While direct cross-coupling to form this compound is not extensively documented, the principles can be applied to synthesize its precursors or the main scaffold. Methodologies like Suzuki, Negishi, or Heck couplings are central to modern organic synthesis.

A hypothetical transition-metal-catalyzed approach could involve the coupling of a vinylboronate ester with 1-bromo-2,4-diiodobenzene, followed by selective reduction. More advanced strategies involve the dicarbofunctionalization of vinyl compounds. For example, iron-catalyzed protocols have been developed for the 1,2-fluoroalkyl(hetero)arylation of vinyl azaarenes using Grignard reagents, a method that creates two new C-C bonds across a double bond. nih.gov Adapting such a three-component reaction could, in principle, unite a 2,4-dibromophenyl Grignard reagent, an ethylene surrogate, and another functional group in a single, convergent step. Furthermore, transition-metal-free methods for the regioselective synthesis of alkylboronates from vinyl arenes have been developed, yielding anti-Markovnikov products that could serve as precursors to the desired ethanol (B145695). researchgate.net

Green chemistry principles aim to design chemical processes that are environmentally benign, economically viable, and reduce waste and toxicity. rsc.orgjocpr.com In the context of synthesizing this compound, this involves employing safer solvents, utilizing catalytic instead of stoichiometric reagents, and maximizing atom economy. mdpi.com

One key area of green chemistry is the use of biocatalysis. Enzymes, such as alcohol dehydrogenases, can perform highly selective reductions of ketones to alcohols under mild, aqueous conditions, offering a sustainable alternative to metal hydride reagents. ijbpas.com A green synthesis of this compound could therefore involve the biocatalytic reduction of 2,4-dibromoacetophenone. These reactions are often performed at neutral pH and ambient temperature. researchgate.net The use of greener solvents, such as water or ethanol, is another cornerstone of sustainable synthesis. jocpr.comijbpas.com For instance, the synthesis of certain pharmaceuticals has been redesigned to use water instead of hazardous organic solvents, dramatically improving the environmental profile of the process. ijbpas.com

The precise installation of two bromine atoms at the 2- and 4-positions of the phenyl ring is a critical challenge that requires high chemo- and regioselectivity. The synthesis of specifically substituted aryl bromides is a significant focus in synthetic chemistry, as they are crucial intermediates for pharmaceuticals and agrochemicals. researchgate.net

Direct bromination of phenylethanol often leads to a mixture of products due to the activating nature of the alkyl and hydroxyl groups. Therefore, the synthesis typically begins with a precursor that allows for controlled bromination. Methodologies for the regioselective mono-bromination of phenols and other activated aromatic rings have been developed using reagents like KBr with ZnAl–BrO3−–layered double hydroxides, which show a strong preference for para-substitution. nih.gov N-bromosuccinimide (NBS) over silica (B1680970) gel is also known to be an effective agent for regioselective aromatic brominations. mdpi.com To achieve the 2,4-dibromo pattern, a multi-step strategy is often necessary, starting with a substrate that has directing groups to guide the electrophilic bromination first to the 4-position and subsequently to the 2-position, or vice versa. For example, starting with a phenol, one could perform a para-selective bromination, protect the hydroxyl group, and then perform a second ortho-bromination directed by the protected group and the alkyl side chain.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing costs and side reactions. A common and plausible route to this compound is the Grignard reaction between a 2,4-dibromophenylmagnesium halide and ethylene oxide. The efficiency of this reaction is highly dependent on factors such as solvent, temperature, and reagent concentration. libretexts.org

High concentrations of the aryl halide can favor the formation of biphenyl (B1667301) side products. libretexts.org The choice of solvent is also critical; while diethyl ether is common, tetrahydrofuran (B95107) (THF) can improve the solubility and reactivity of the Grignard reagent. Temperature control is crucial to manage the exothermic nature of the reaction and prevent side reactions.

Below is a representative data table illustrating a hypothetical optimization for this Grignard reaction.

EntryAryl HalideSolventTemperature (°C)Time (h)Yield (%)
11,3-DibromobenzeneDiethyl Ether35455
21,3-DibromobenzeneTHF35468
32,4-DibromoiodobenzeneTHF25275
42,4-DibromoiodobenzeneTHF0282
52,4-DibromoiodobenzeneTHF-20378

This table is illustrative and based on general principles of Grignard reaction optimization. Specific experimental data for this exact transformation is not widely available.

Stereochemical Control in the Synthesis of Related Chiral Analogs of this compound

While this compound itself is achiral, its structural analog, 1-(2,4-dibromophenyl)ethanol, possesses a chiral center. The stereoselective synthesis of such chiral alcohols is of great importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

A primary method for achieving stereochemical control is the asymmetric reduction of the corresponding prochiral ketone, 2,4-dibromoacetophenone. This can be accomplished using chiral reducing agents, such as boranes in the presence of a CBS (Corey-Bakshi-Shibata) catalyst, which can deliver a hydride to one face of the ketone with high enantioselectivity.

Another powerful approach is biocatalysis, particularly using enzymes like ketoreductases or alcohol dehydrogenases (ADHs). nih.gov These enzymes can exhibit exquisite stereoselectivity. An alternative strategy is the kinetic resolution of a racemic alcohol. mdpi.com In this process, an enzyme, often a lipase, selectively acylates one enantiomer of the racemic alcohol, allowing the two enantiomers (the acylated ester and the unreacted alcohol) to be separated. mdpi.com Dynamic kinetic resolution (DKR) combines this enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. mdpi.com

Flow Chemistry and Continuous Processing Approaches for this compound Production in Research Settings

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and the potential for straightforward automation and scalability. wiley-vch.de

The synthesis of this compound could be adapted to a flow process, particularly for steps involving highly reactive intermediates like organometallics. For example, the generation of 2,4-dibromophenyllithium from 1,2,4-tribromobenzene (B129733) and its subsequent reaction with ethylene oxide could be performed in a flow reactor. This setup would allow for precise control of the very low temperatures often required for such reactions (e.g., -78 °C) and rapid mixing of the organolithium intermediate with the electrophile, minimizing decomposition and side reactions. wiley-vch.de The short residence times in a microreactor can also enable the use of unstable reagents that would be difficult to handle in a batch process. nih.gov Multi-step syntheses of active pharmaceutical ingredients have been successfully telescoped into continuous flow sequences, reducing manual handling and purification steps between reactions. thieme-connect.demdpi.com

Mechanistic Organic Chemistry of 2 2,4 Dibromophenyl Ethanol and Its Transformations

Elucidation of Reaction Mechanisms Involving the Hydroxyl Group of 2-(2,4-Dibromophenyl)ethanol

The hydroxyl group of this compound is a primary alcohol, and its reactivity is characteristic of this functional group. Key transformations include conversion to alkyl halides, esterification, dehydration, oxidation, and etherification, each proceeding through distinct mechanistic pathways.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group (H₂O) by protonation under strongly acidic conditions. comporgchem.comlibretexts.org For a primary alcohol like this compound, the subsequent substitution by a halide ion (Cl⁻, Br⁻, I⁻) typically proceeds via an Sₙ2 mechanism. comporgchem.comlibretexts.orgacs.orgaip.org This is because the formation of a primary carbocation is energetically unfavorable. libretexts.org The reaction with hydrogen halides (HBr, HCl) involves initial protonation of the alcohol, followed by a backside attack by the halide ion on the carbon atom bearing the leaving group, leading to an inversion of configuration if the carbon were chiral. rsc.org

Alternatively, reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary alcohols to alkyl chlorides and bromides, respectively, under milder conditions. libretexts.orgorganic-chemistry.org With SOCl₂, the alcohol first attacks the sulfur atom, forming an alkyl chlorosulfite intermediate. aip.org In the presence of a base like pyridine, the liberated chloride ion acts as a nucleophile in a standard Sₙ2 reaction, resulting in inversion of configuration. researchgate.net Similarly, PBr₃ reacts with the alcohol to form a good leaving group that is subsequently displaced by a bromide ion via an Sₙ2 pathway. libretexts.org

Esterification: this compound can be converted to its corresponding ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄). proquest.comresearchgate.net The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid to increase the electrophilicity of the carbonyl carbon. researchgate.netresearchgate.netorganic-chemistry.org

Nucleophilic attack by the alcohol's oxygen atom on the activated carbonyl carbon, forming a tetrahedral intermediate. researchgate.netorganic-chemistry.org

A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (H₂O). proquest.comresearchgate.net

Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ester. researchgate.netresearchgate.net

Reaction with more reactive acyl chlorides or acid anhydrides also produces esters. The reaction with an acyl chloride is typically vigorous and proceeds via a nucleophilic acyl substitution mechanism. The alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion. aip.org

Dehydration to Alkenes: The elimination of water from this compound to form 2,4-dibromostyrene (B1618189) is typically achieved by heating with a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). researchgate.netwikipedia.org For primary alcohols, the reaction proceeds through an E2 mechanism to avoid the formation of an unstable primary carbocation. researchgate.net The mechanism involves:

Protonation of the hydroxyl group by the acid to form a good leaving group (-OH₂⁺). wikipedia.org

A base (such as HSO₄⁻ or another alcohol molecule) abstracts a proton from the adjacent carbon (β-carbon) in a concerted step, while the C-O bond breaks and the C=C double bond forms. researchgate.net

Oxidation: As a primary alcohol, this compound can be oxidized to either an aldehyde (2-(2,4-Dibromophenyl)acetaldehyde) or a carboxylic acid (2-(2,4-Dibromophenyl)acetic acid), depending on the oxidizing agent used. researchgate.netpearson.com

To Aldehyde: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are used to stop the oxidation at the aldehyde stage. researchgate.netyoutube.com The mechanism involves the formation of a chromate (B82759) ester, followed by the removal of a proton from the adjacent carbon by a base (like pyridine), leading to the formation of the C=O double bond in a process resembling an E2 elimination. researchgate.netyoutube.comnih.gov

To Carboxylic Acid: Strong oxidizing agents, such as chromic acid (H₂CrO₄, generated from CrO₃ or K₂Cr₂O₇ in aqueous acid), will oxidize the primary alcohol to a carboxylic acid. researchgate.netpearson.com The reaction proceeds through the aldehyde, which in the presence of water forms a hydrate (B1144303) intermediate. This hydrate is then further oxidized to the carboxylic acid. nih.gov

Etherification: Symmetrical ethers can be formed by the acid-catalyzed dehydration of two molecules of the primary alcohol, though this reaction requires careful temperature control to prevent the competing dehydration to an alkene. organic-chemistry.org The mechanism involves protonation of one alcohol molecule to form a good leaving group, which is then displaced by a second alcohol molecule in an Sₙ2 reaction. organic-chemistry.orgresearchgate.net A more versatile method for forming unsymmetrical ethers is the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form a nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide in an Sₙ2 reaction. researchgate.net

Investigation of Bromine Reactivity and Substitution Mechanisms on the Phenyl Ring of this compound

The two bromine atoms on the phenyl ring of this compound are the primary sites for transformations involving the aromatic system. Their reactivity is dominated by metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds. The C-Br bonds at positions 2 and 4 can be selectively functionalized.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for forming biaryl compounds. The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond, forming an arylpalladium(II) complex. libretexts.org

Transmetalation: The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

Heck-Mizoroki Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org The mechanism generally proceeds via:

Oxidative addition of the aryl bromide to the Pd(0) catalyst. nih.govlibretexts.org

Migratory insertion of the alkene into the palladium-aryl bond. nih.gov

β-Hydride elimination to form the alkene product and a hydridopalladium complex. nih.gov

Reductive elimination of H-X with the help of the base regenerates the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). libretexts.orgwikipedia.org The process is invaluable for synthesizing arylalkynes. The proposed mechanism involves separate palladium and copper cycles. The key steps include oxidative addition to palladium, and the formation of a copper(I) acetylide which then undergoes transmetalation to the palladium complex, followed by reductive elimination. wikipedia.org Copper-free versions of the Sonogashira reaction have also been developed. ucsb.edu

Nucleophilic Aromatic Substitution (NAS): Direct displacement of the bromine atoms by a nucleophile is generally difficult as aryl halides are unreactive towards SₙAr reactions unless activated by strong electron-withdrawing groups positioned ortho or para to the halogen. Given that the substituents on the ring (Br and -CH₂CH₂OH) are not strongly electron-withdrawing, NAS would require harsh conditions, such as high temperatures and pressures.

Reductive Dehalogenation: The C-Br bonds can be removed (replaced with hydrogen) through catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. organic-chemistry.orgnih.gov This process can be useful for selectively removing one or both bromine atoms.

Kinetic and Thermodynamic Studies of Reactions Undergone by this compound

While specific kinetic and thermodynamic data for this compound are not widely available, valuable insights can be drawn from studies on analogous compounds, such as 2-phenylethanol (B73330). researchgate.net The electronic and steric effects of the bromine substituents are expected to influence reaction rates and equilibria.

A kinetic study on the oxidation of 2-phenylethanol by N-chlorosuccinimide found the reaction to be first order with respect to both the alcohol and the oxidizing agent. researchgate.net For this compound, the electron-withdrawing inductive effect of the bromine atoms would likely decrease the electron density on the alcohol's oxygen atom, potentially slowing down reactions where the alcohol acts as a nucleophile, such as in the initial step of Fischer esterification. Conversely, this effect could stabilize transition states with developing negative charge.

In dehydration reactions, the stability of the resulting conjugated system in the product (2,4-dibromostyrene) is a significant thermodynamic driving force. Kinetic studies on the dehydration of 1-phenylethanol (B42297) have been performed, providing models for understanding the factors affecting the reaction rate, such as catalyst acidity and temperature. nih.gov

The table below presents hypothetical relative reaction rates for key transformations of this compound compared to the unsubstituted 2-phenylethanol, based on established electronic and steric principles.

Reaction TypeControlling FactorsPredicted Relative Rate for this compound (vs. 2-Phenylethanol)Reasoning
Sₙ2 Conversion to Alkyl HalideNucleophilicity of alcohol (for activation), steric hindranceSlightly SlowerElectron-withdrawing Br atoms decrease oxygen nucleophilicity for initial protonation/activation.
Fischer EsterificationNucleophilicity of alcohol, steric hindranceSlowerDecreased nucleophilicity of the hydroxyl oxygen due to inductive effect of Br atoms.
E2 DehydrationAcidity of β-protons, stability of productComparable or Slightly FasterInductive effect of the ring may slightly increase acidity of β-protons. Product stability is high.
Oxidation to AldehydeC-H bond strength, steric hindranceComparableElectronic effects on the remote C-H bond are likely minor.
Suzuki-Miyaura CouplingStrength of C-Br bond, steric hindranceApplicableAryl bromides are standard, effective substrates for this reaction.

Transition State Analysis in Reactions Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for analyzing the transition states of reactions involving this compound.

Sₙ2 Reactions: In the conversion of the hydroxyl group to an alkyl halide via an Sₙ2 mechanism, the transition state is trigonal bipyramidal. The incoming nucleophile (halide ion) and the departing leaving group (e.g., activated water or a tosylate) are positioned at the apical positions, 180° apart. The carbon atom undergoing substitution is sp²-hybridized, with the three non-reacting groups lying in a plane. The benzylic-like position (one carbon removed from the phenyl ring) is known to accelerate Sₙ2 reactions. comporgchem.com This "benzylic effect" is attributed not to charge delocalization into the ring, but rather to favorable electrostatic interactions and orbital overlap in the transition state. comporgchem.comacs.orgresearchgate.net The bulky bromine atom at the ortho position (C2) could introduce some steric hindrance, potentially raising the energy of the transition state compared to an unsubstituted analogue.

E2 Dehydration: The transition state for the E2 dehydration is a concerted process where the base, a β-hydrogen, the two carbons, and the leaving group are all involved. For optimal orbital overlap, these atoms typically adopt an anti-periplanar arrangement. The transition state involves the simultaneous breaking of the C-H and C-O bonds and the formation of the C=C π-bond.

Fischer Esterification: DFT studies on the Fischer esterification mechanism have identified the rate-determining step as the nucleophilic attack of the alcohol on the protonated carboxylic acid. nih.gov The transition state for this step involves the formation of a new C-O bond. Calculations have shown an activation energy barrier of around 19.6 kcal/mol for the reaction between ethanol (B145695) and acetic acid. nih.gov The presence of electron-withdrawing bromine atoms on the phenyl ring of this compound would likely decrease the nucleophilicity of the attacking oxygen, potentially leading to a higher energy transition state for this key step.

Photochemical and Electrochemical Reaction Pathways of this compound

Photochemical Reactions: The primary photochemical pathway for aryl bromides like this compound involves the cleavage of the carbon-bromine bond upon absorption of UV light. researchgate.net The C-Br bond dissociation energy is approximately 293 kJ/mol, corresponding to light with a maximum wavelength of about 408 nm. umb.edu UV irradiation can induce homolytic cleavage of the C-Br bond to generate a 2-(bromophenyl)ethanol radical and a bromine radical.

Ar-Br + hν → Ar• + Br•

The resulting aryl radical is highly reactive and can undergo various subsequent reactions, such as hydrogen abstraction from the solvent or dimerization. The presence of two C-Br bonds allows for sequential cleavage.

Electrochemical Reactions: The C-Br bonds in this compound can be reduced electrochemically. proquest.com This process, known as electroreductive dehalogenation, involves the transfer of an electron from a cathode to the molecule to form a radical anion. This radical anion is unstable and rapidly fragments, cleaving the C-Br bond to produce an aryl radical and a bromide ion. researchgate.net The aryl radical can then be further reduced to an anion, which is subsequently protonated by a proton source in the medium. This method offers a green alternative for dehalogenation. proquest.com

The primary alcohol group can also undergo electrochemical oxidation. While direct electrooxidation can be complex, mediated oxidation is more common. This would involve the generation of an oxidizing species at the anode, which then chemically oxidizes the alcohol to the corresponding aldehyde or carboxylic acid.

Derivatization, Functionalization, and Synthetic Utility of 2 2,4 Dibromophenyl Ethanol

Strategic Functionalization of the Hydroxyl Moiety in 2-(2,4-Dibromophenyl)ethanol

The primary alcohol group in this compound is a key site for synthetic manipulation. Its reactivity is typical of primary alcohols, allowing for transformations such as etherification, esterification, and oxidation, thereby enabling its incorporation into a diverse array of larger molecules. vulcanchem.com

Etherification and Esterification Studies of this compound

Etherification: The hydroxyl group of this compound can readily undergo etherification reactions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form an ether. This reaction is broadly applicable and allows for the introduction of various alkyl or aryl groups. For instance, copper-catalyzed etherification of aryl bromides with alcohols has been demonstrated as a practical method at room temperature, highlighting a potential route for forming aryl ethers from this substrate. nih.gov

Esterification: Ester formation is another fundamental transformation of the alcohol functionality. This can be achieved through several methods. Reaction with carboxylic acids under acidic catalysis (Fischer esterification), or with more reactive acyl chlorides or anhydrides in the presence of a base, yields the corresponding esters. Dicyclohexylcarbodiimide (DCC) is another effective coupling agent for the direct esterification of fatty acids with phenylalkanols at room temperature. researchgate.net These methods allow for the attachment of a wide range of carboxylate groups, modifying the molecule's properties for various applications. nih.govmdpi.com

Table 1: Representative Functionalization Reactions of the Hydroxyl Group

Reaction TypeReagent(s)Typical ConditionsProduct TypeReference
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Aprotic solvent (e.g., THF)Alkyl Ether (Ar-CH₂CH₂-O-R) nih.gov
Esterification (Fischer)Carboxylic Acid (R-COOH)Acid catalyst (e.g., H₂SO₄), HeatEster (Ar-CH₂CH₂-O-C(O)R) nih.gov
EsterificationAcyl Chloride (R-COCl)Base (e.g., Pyridine, Et₃N)Ester (Ar-CH₂CH₂-O-C(O)R) mdpi.com
Esterification (DCC Coupling)Carboxylic Acid, DCC, DMAPRoom temperatureEster (Ar-CH₂CH₂-O-C(O)R) researchgate.net

Oxidation and Reduction Pathways of the Alcohol Functionality of this compound

Oxidation: The primary alcohol of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. compoundchem.comlibretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are used to stop the oxidation at the aldehyde stage, yielding 2-(2,4-dibromophenyl)acetaldehyde (B13561210). libretexts.org To achieve full oxidation to the corresponding carboxylic acid, 2-(2,4-dibromophenyl)acetic acid, stronger oxidizing agents are required. pressbooks.pub Reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄, known as the Jones reagent) under heating or reflux conditions will facilitate this complete oxidation. chemguide.co.ukalfa-chemistry.com Recent methods have also explored catalyst-free photo-oxidation using air or O₂ as the oxidant. nih.gov

Reduction: The alcohol functional group itself is already in a reduced state. Therefore, reduction reactions involving this compound typically target the bromine substituents on the aromatic ring. These reactions fall under the scope of derivatization of the dibromophenyl moiety rather than the alcohol functionality.

Table 2: Oxidation Products of this compound

Oxidizing AgentTypical ConditionsMajor ProductReference
Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room Temperature2-(2,4-Dibromophenyl)acetaldehyde libretexts.org
Dess-Martin Periodinane (DMP)CH₂Cl₂, Room Temperature2-(2,4-Dibromophenyl)acetaldehyde libretexts.org
Jones Reagent (CrO₃/H₂SO₄/Acetone)Acetone, 0°C to Room Temp2-(2,4-Dibromophenyl)acetic acid alfa-chemistry.com
Potassium Permanganate (KMnO₄)Basic solution, Heat2-(2,4-Dibromophenyl)acetic acid pressbooks.pub

Exploiting Bromine Substituents for Further Derivatization of this compound

The two bromine atoms on the phenyl ring are handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Their differing positions (ortho and para to the ethyl-alcohol group) can potentially allow for regioselective transformations.

Carbon-Carbon Bond Formation via Cross-Coupling with this compound

Palladium-catalyzed cross-coupling reactions are among the most effective methods for functionalizing aryl halides. The bromine atoms in this compound serve as excellent electrophilic partners in these transformations.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This allows for the formation of biaryl structures or the introduction of alkyl or vinyl groups. For dihalides, sequential or selective coupling can often be achieved. rsc.orgmdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. nih.govclockss.orgnumberanalytics.com This is a powerful tool for extending carbon chains and creating complex unsaturated systems. For dihalides, one-pot sequential Heck reactions can yield unsymmetrically substituted products. nih.gov

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce arylalkynes. libretexts.orgorganic-chemistry.orgwikipedia.org This method is fundamental for synthesizing conjugated enyne systems and other alkyne-containing architectures. Double coupling is possible with aryl dihalides. libretexts.org

The relative reactivity of the C2-Br and C4-Br bonds can be influenced by steric hindrance and electronic effects, as well as the choice of catalyst, ligands, and reaction conditions, potentially enabling selective functionalization at one position over the other. rsc.org

Table 3: Potential Cross-Coupling Reactions at the Dibromophenyl Moiety

Reaction NameCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-MiyauraAryl/Vinyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₃PO₄, Na₂CO₃)Aryl-Aryl or Aryl-Vinyl C-C Bond nih.govmdpi.com
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, Ligand (e.g., PPh₃), BaseSubstituted Alkene nih.govnumberanalytics.com
SonogashiraTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, CuI, Amine BaseAryl-Alkyne C-C Bond libretexts.orgwikipedia.org

Nucleophilic Aromatic Substitution on the Dibromophenyl Moiety of this compound

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. semanticscholar.org The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.com

The bromine atoms in this compound are not strongly activating for this type of substitution. Therefore, SNAr reactions with common nucleophiles (e.g., alkoxides, amines) are generally unfavorable under standard conditions. However, substitution can sometimes be forced under harsh conditions (high temperature/pressure) or by using very strong bases like sodium amide (NaNH₂). This can proceed through an alternative elimination-addition mechanism involving a highly reactive "benzyne" intermediate, which may lead to a mixture of regioisomeric products. masterorganicchemistry.comscholaris.ca For synthetic purposes, cross-coupling reactions are typically the preferred method for functionalizing the aryl bromide positions of this molecule.

This compound as a Building Block in Complex Chemical Architectures

The dual reactivity of this compound makes it a valuable building block for synthesizing more complex molecules. The strategic and sequential functionalization of its hydroxyl group and bromine atoms allows for the construction of elaborate chemical scaffolds.

For example, the alcohol can first be protected or converted into another functional group (e.g., an ether or ester). Subsequently, one or both bromine atoms can be subjected to cross-coupling reactions to build a complex carbon skeleton. The protecting group on the alcohol can then be removed to reveal the hydroxyl group for further reactions. This stepwise approach is a cornerstone of modern organic synthesis.

Derivatives of similar brominated phenyl compounds are used as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov For instance, a related compound, (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, was synthesized from a bromophenyl-containing precursor, demonstrating how the bromophenyl unit can be incorporated into complex heterocyclic systems. mdpi.com The ability to use this compound in such synthetic sequences underscores its utility as a versatile starting material for creating novel and functionally diverse chemical entities. Its structural features are also valuable in the development of chiral compounds, where the alcohol can be a precursor to a chiral center. smolecule.com

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

A comprehensive review of the scientific literature reveals a notable scarcity of studies specifically detailing the use of this compound as a primary component in MCRs. While the principles of MCRs are broadly applied in the synthesis of diverse molecular scaffolds, the direct incorporation of this particular dibrominated phenylethanol derivative is not well-documented.

Theoretically, the functional groups of this compound present opportunities for its inclusion in known MCRs. The primary alcohol moiety could, after conversion to a more reactive intermediate such as an aldehyde or an azide (B81097), participate in a variety of MCRs. For instance, oxidation of the ethanol (B145695) to the corresponding aldehyde, 2-(2,4-dibromophenyl)acetaldehyde, would create a key intermediate for reactions like the Passerini or Ugi reactions.

Hypothetical Application in a Passerini-type Reaction:

Reactant 1Reactant 2Reactant 3 (from this compound)Hypothetical Product
IsocyanideCarboxylic Acid2-(2,4-Dibromophenyl)acetaldehydeα-Acyloxy carboxamide derivative

This table represents a hypothetical scenario, as no specific literature examples were identified.

The absence of concrete examples in the literature suggests that the potential of this compound in the realm of multi-component reactions remains an unexplored area of research, holding promise for the discovery of novel chemical transformations and the synthesis of unique molecular architectures.

Synthesis of Heterocyclic Compounds Incorporating Moieties Derived from this compound

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these cyclic structures are prevalent in a vast number of pharmaceuticals. The 2-(2,4-dibromophenyl) moiety, if incorporated into a heterocyclic ring system, could significantly influence the biological activity of the resulting molecule due to the presence of the two bromine atoms.

Despite the clear potential, published research on the direct use of this compound for the synthesis of heterocyclic compounds is limited. The synthetic strategies that are available for related brominated compounds, however, provide a roadmap for how this compound could be utilized.

One plausible approach involves the initial conversion of the ethanol to a more versatile functional group. For example, the hydroxyl group can be transformed into a leaving group (e.g., tosylate or mesylate), which can then be displaced by a nucleophile to initiate a cyclization reaction. Alternatively, the alcohol can be oxidized to a carbonyl compound, which can then undergo condensation reactions to form various heterocycles.

A common strategy for forming heterocyclic rings is through intramolecular cyclization. A hypothetical pathway could involve the etherification of the hydroxyl group of this compound with a molecule containing a second reactive site, followed by a palladium-catalyzed intramolecular coupling reaction (e.g., a Heck or Suzuki coupling) involving one of the bromine atoms on the phenyl ring to form a fused heterocyclic system.

Hypothetical Synthesis of a Dihydrobenzofuran Derivative:

Starting MaterialReagentIntermediateCyclization ConditionHypothetical Product
This compoundAllyl bromide, NaH1-(Allyloxy)-2-(2,4-dibromophenyl)ethanePd(OAc)₂, PPh₃, baseA substituted dihydrobenzofuran

This table outlines a conceptual synthetic route, as specific examples involving this compound are not available in the reviewed literature.

The exploration of this compound as a precursor for heterocyclic synthesis is a promising avenue for future research. The development of novel synthetic methodologies to access such compounds could lead to the discovery of new bioactive molecules.

Computational and Theoretical Investigations of 2 2,4 Dibromophenyl Ethanol

Quantum Chemical Calculations on the Electronic Structure of 2-(2,4-Dibromophenyl)ethanol

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which dictates its physical and chemical properties. For this compound, methods like Hartree-Fock (HF) and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule.

These calculations can determine key electronic properties such as the distribution of electron density, the energies of molecular orbitals, and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The locations of the bromine atoms on the phenyl ring, ortho and para to the ethanol (B145695) substituent, significantly influence the electronic landscape. The electronegative bromine atoms act as electron-withdrawing groups, which can lower the energy of the molecular orbitals.

The HOMO and LUMO are particularly important as they indicate the molecule's ability to donate and accept electrons, respectively. In this compound, the HOMO is expected to be localized primarily on the π-system of the dibromophenyl ring, while the LUMO may also be centered on the ring, influenced by the antibonding orbitals associated with the carbon-bromine bonds. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies higher stability.

Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations

PropertyIllustrative ValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap5.3 eVEnergy difference between HOMO and LUMO, related to chemical stability and reactivity.
Dipole Moment2.1 DA measure of the overall polarity of the molecule.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity in Reactions of this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of molecules like this compound. DFT methods, such as those using the B3LYP functional, can be used to calculate global and local reactivity descriptors. researchgate.net

Local reactivity can be analyzed using Fukui functions or by mapping the Molecular Electrostatic Potential (MEP). The MEP surface visually represents the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, making it a site for electrophilic attack, and positive potentials near the hydrogen atoms. The bromine atoms would also influence the potential of the aromatic ring. researchgate.net Such analyses are crucial for predicting the regioselectivity of reactions, such as oxidation of the alcohol or substitution on the aromatic ring.

Table 2: Illustrative Reactivity Descriptors for this compound from DFT Calculations

DescriptorIllustrative ValueImplication for Reactivity
Ionization Potential (I)6.5 eVEnergy required to remove an electron.
Electron Affinity (A)1.2 eVEnergy released when an electron is added.
Global Hardness (η)2.65 eVResistance to change in electron distribution.
Electrophilicity Index (ω)2.2 eVA measure of the electrophilic nature of the molecule.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and interactions with its environment. For this compound, MD simulations can be used to explore the rotational freedom around the single bonds, particularly the C-C bond of the ethyl group and the C-O bond of the alcohol.

Conformational analysis is a key aspect of understanding the three-dimensional structure of flexible molecules. By systematically rotating the dihedral angles and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers between them. For this compound, the orientation of the hydroxyl group relative to the phenyl ring is of particular interest, as it can be involved in intramolecular hydrogen bonding with one of the bromine atoms, which would stabilize certain conformations. The presence of the bulky bromine atom at the ortho position can also create steric hindrance that influences the preferred conformations. royalsocietypublishing.org

MD simulations can also model the behavior of this compound in different solvents, such as water or ethanol, to understand solvation effects and intermolecular interactions like hydrogen bonding.

Prediction of Spectroscopic Signatures of this compound through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic signatures, which can then be compared with experimental data for structure validation. rasayanjournal.co.in

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rasayanjournal.co.in These calculations can help in the assignment of complex spectra and in confirming the molecular structure. The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the bromine and hydroxyl groups.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities for Infrared (IR) and Raman spectra can be computed by calculating the second derivatives of the energy with respect to the atomic positions. researchgate.net This allows for the assignment of characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-Br stretches, and the various aromatic ring vibrations. Comparing calculated and experimental spectra can provide a detailed confirmation of the molecule's structure. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This can help in understanding the electronic transitions responsible for the observed absorption bands.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterIllustrative Predicted Value
¹³C NMRC-OH Chemical Shift~65 ppm
¹H NMRO-H Proton Shift~2.5 ppm (variable)
FT-IRO-H Stretch Frequency~3400 cm⁻¹
UV-Visλ_max~275 nm

In Silico Design of Novel Compounds Derived from this compound

The structure of this compound serves as a scaffold for the in silico design of new compounds with potentially enhanced or novel properties. ijpsjournal.comresearchgate.net This process often involves computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies.

By modifying the functional groups of the parent molecule—for example, by esterifying the hydroxyl group, replacing the bromine atoms with other halogens or functional groups, or altering the side chain—a virtual library of derivatives can be created. nih.govnih.gov These derivatives can then be screened computationally for their potential to interact with specific biological targets, such as enzymes or receptors.

Molecular docking simulations can predict the binding affinity and orientation of these designed compounds within the active site of a target protein. ijpsjournal.com This allows for the rational design of molecules with improved biological activity. For instance, derivatives could be designed to target specific enzymes in pathogens or to act as inhibitors in disease-related pathways. The results of these in silico screenings can prioritize which novel compounds should be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Advanced Analytical Methodologies in the Research of 2 2,4 Dibromophenyl Ethanol

High-Resolution Mass Spectrometry for Structural Elucidation of 2-(2,4-Dibromophenyl)ethanol and Its Transformation Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of synthesized compounds and the identification of their transformation products. Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure mass-to-charge ratios (m/z) with extremely high accuracy (typically within 5 ppm). thermofisher.com This precision allows for the determination of a molecule's elemental formula from its exact mass. thermofisher.com

For this compound, HRMS can unequivocally verify its molecular formula, C₈H₈Br₂O, by matching the experimentally measured mass to the theoretical value. The distinct isotopic pattern created by the two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks) serves as an additional, unambiguous confirmation of the compound's identity.

Furthermore, HRMS is critical for identifying novel transformation products that may arise during chemical reactions or metabolic studies. ru.nl For instance, oxidation of the primary alcohol group would lead to the formation of 2-(2,4-dibromophenyl)acetaldehyde (B13561210) or 2-(2,4-dibromophenyl)acetic acid. HRMS can readily distinguish these products from the parent compound and other potential byproducts based on their precise masses, providing foundational evidence for their structural elucidation. mdpi.comacs.orgnih.gov

Table 1: Theoretical Exact Masses of this compound and Potential Transformation Products This table presents calculated values for the most abundant isotopes (¹H, ¹²C, ¹⁶O, ⁷⁹Br).

Compound NameMolecular FormulaTheoretical Monoisotopic Mass (Da)Transformation Type
This compoundC₈H₈Br₂O277.8938Parent Compound
2-(2,4-Dibromophenyl)acetaldehydeC₈H₆Br₂O275.8782Oxidation
2-(2,4-Dibromophenyl)acetic acidC₈H₆Br₂O₂291.8731Oxidation

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) in the Study of this compound

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides primary structural information, advanced NMR techniques offer deeper insights into the molecule's connectivity and solid-state properties.

Two-Dimensional (2D) NMR Spectroscopy is used to resolve spectral overlap and unambiguously assign proton and carbon signals, which is especially useful for complex aromatic substitution patterns. ucl.ac.uk

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those in the ethyl chain (-CH₂-CH₂-OH) and the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C spectra.

Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. researchgate.netmdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides information about the local environment and packing of molecules in a solid sample. researchgate.net For this compound, SSNMR can be used to:

Identify and differentiate between crystalline polymorphs, which may have different physical properties.

Characterize amorphous (non-crystalline) states of the compound. researchgate.net

Study the physical form of the compound within a formulated matrix, such as a polymer-based drug delivery system. nih.gov

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound Assignments are estimated based on substituent effects and data from related structures.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
-CH₂-OH~3.8~62Correlates with C-CH₂-Ar, C-1 (Ar)
-CH₂-Ar~3.1~41Correlates with C-CH₂-OH, C-1, C-2, C-6 (Ar)
C-1 (Ar)-~139Correlates with H from -CH₂-Ar, H-6
C-2 (Ar)-~124Correlates with H-3, H-6
C-3 (Ar)~7.4~132Correlates with C-1, C-5
C-4 (Ar)-~122Correlates with H-3, H-5
C-5 (Ar)~7.2~128Correlates with C-1, C-3
C-6 (Ar)~7.6~135Correlates with C-2, C-4, H from -CH₂-Ar

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring of this compound

Chromatographic methods are the cornerstone of purity assessment and process control in chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to analyze this compound.

Purity Assessment: Commercial suppliers often use GC to determine the purity of this compound, with specifications typically requiring ≥97.5% purity. thermofisher.comavantorsciences.com HPLC with UV detection is also highly effective, as the brominated phenyl ring provides a strong chromophore. These methods can separate the main compound from starting materials, reagents, and minor byproducts, allowing for accurate quantification of its purity.

Reaction Monitoring: Both HPLC and GC-MS are invaluable for monitoring the progress of a synthesis in real-time. For example, during the reduction of a precursor like 2-(2,4-dibromophenyl)acetic acid to this compound, small aliquots of the reaction mixture can be analyzed. This allows a chemist to track the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion and helping to optimize reaction conditions such as time and temperature. derpharmachemica.com Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring during the reaction process. ajgreenchem.com

Table 3: Example Chromatographic Conditions for Analysis of this compound These are representative parameters; methods must be optimized for specific applications.

TechniqueParameterExample Value/Condition
HPLCColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at ~220 nm
GC-MSColumnCapillary (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier GasHelium
Temperature Programe.g., 100°C hold 2 min, ramp to 280°C at 15°C/min
Detection (MS)Electron Ionization (EI), Scan m/z 50-400

X-ray Crystallography and Single Crystal Diffraction Studies of this compound and Its Co-crystals

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive and unambiguous structural information for a crystalline solid. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, confirming bond lengths, bond angles, and stereochemistry. acs.orgnih.gov

While the specific crystal structure of this compound is not widely reported in public databases, analysis of closely related bromophenyl-containing molecules demonstrates the power of this technique. iucr.orgiucr.org SC-XRD studies on such analogs reveal detailed conformational data and insights into intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govnih.gov For this compound, SC-XRD would confirm the substitution pattern on the benzene (B151609) ring and the conformation of the ethanol (B145695) side chain.

Furthermore, this technique is essential for studying co-crystals, where the target compound is crystallized with another molecule (a co-former). This is a common strategy in pharmaceutical science to modify the physical properties of a compound, and SC-XRD is the definitive method for characterizing these new crystalline forms.

Table 4: Example Crystallographic Data for a Related Bromophenyl Compound: 2-(4-Bromophenyl)-2-oxoethyl 2-methoxybenzoate iucr.org This data is for a structurally related molecule and serves to illustrate the type of information obtained from an SC-XRD experiment.

ParameterValue
Molecular FormulaC₁₆H₁₃BrO₄
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)7.8424 (5)
b (Å)14.6799 (9)
c (Å)25.7677 (14)
Volume (ų)2966.5 (3)
Z (Molecules/Unit Cell)8

Development of Novel Analytical Probes for Detection and Quantification of this compound in Research Matrices

The development of novel analytical probes enables the selective detection and quantification of a target molecule, often with high sensitivity and in complex biological or environmental samples. While specific probes for this compound are not commercially available, their design can be guided by established chemical principles.

One strategy involves functionalizing the molecule to create a reporter tag. The primary hydroxyl group of this compound is an ideal handle for chemical modification. It could be esterified or ether-linked to a fluorophore, creating a fluorescent probe. The fluorescence of such a probe could be designed to change upon interaction with a biological target or to simply allow for highly sensitive detection using fluorescence spectroscopy. Research into probes based on related phenylethanol structures demonstrates the feasibility of this approach. scispace.com

An alternative approach leverages the inherent structure of the molecule itself. The dibrominated phenyl group provides a highly distinctive isotopic signature in mass spectrometry. This feature can be exploited in the design of molecular probes for MS-based detection. For example, a probe containing the this compound motif could be used in activity-based protein profiling or metabolic tracing, where the bromine signature would facilitate the identification and quantification of labeled species in complex mass spectra. beilstein-journals.org This strategy turns a structural feature of the target into a built-in mass tag, simplifying data analysis and enhancing detection confidence.

Emerging Research Frontiers and Future Prospects for 2 2,4 Dibromophenyl Ethanol

Exploration of New Synthetic Applications for 2-(2,4-Dibromophenyl)ethanol

The presence of two bromine atoms on the phenyl ring and a hydroxyl group on the ethyl chain makes this compound a highly reactive and versatile intermediate for the synthesis of more complex organic molecules. These functional groups provide multiple reaction sites for various chemical transformations.

One of the key applications lies in the synthesis of heterocyclic compounds. For instance, it can be a precursor for creating derivatives of 1,2,4-triazole (B32235), a class of compounds known for a wide range of biological activities. mdpi.com The synthesis often involves the S-alkylation of a triazole thiol with a bromo-functionalized precursor, followed by reduction to yield the final alcohol derivative. mdpi.com

Furthermore, the hydroxyl group can be oxidized to form the corresponding ketone, which can then undergo further reactions. The bromine atoms can be replaced through nucleophilic substitution reactions with amines or thiols, allowing for the introduction of diverse functionalities. This reactivity is crucial for creating a library of compounds for screening in drug discovery and agrochemical research.

Below is a table summarizing some of the synthetic transformations involving this compound and its analogs:

Starting Material AnalogueReagentsProduct TypePotential ApplicationReference
1-(4-bromophenyl)ethanolN-bromosuccinimide (NBS)2-Bromo-1-(4-bromophenyl)ethanolIntermediate for pharmaceuticals and agrochemicals
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol2-Bromo-1-phenylethanone, Sodium borohydrideSubstituted 1,2,4-triazole ethanol (B145695) derivativeBiologically active heterocyclic compounds mdpi.com
(R)-2-amino-2-(4-bromophenyl)acetic acidLithium aluminium hydride (LiAlH₄)(R)-2-amino-2-(4-bromophenyl)ethanolChiral building block for pharmaceuticals
Isatin, 4-bromoacetophenoneBasic conditions (Pfitzinger reaction)2-(4-Bromophenyl)quinoline-4-carboxylic acidIntermediate for DNA-gyrase inhibitors nih.gov

Integration of this compound into Supramolecular Chemistry Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents exciting opportunities for this compound. The bromine atoms on the phenyl ring can participate in halogen bonding, a directional interaction with electron-donating atoms like oxygen or nitrogen. This interaction can be exploited to construct well-defined supramolecular assemblies. rsc.orgrsc.org

For example, derivatives of this compound could be designed to self-assemble into larger structures such as liquid crystals or gels. The interplay of halogen bonding, hydrogen bonding from the ethanol group, and π-π stacking of the phenyl rings can lead to the formation of highly ordered materials. rsc.org

Furthermore, this compound can be incorporated as a guest molecule within host systems like cyclodextrins or cucurbiturils. rsc.orgnih.gov Such host-guest complexes can exhibit unique properties, such as enhanced solubility, stability, or altered reactivity of the guest molecule, which can be useful in drug delivery or catalysis. nih.gov The study of these interactions can provide fundamental insights into the principles of molecular recognition.

Nanomaterials and Surface Chemistry Applications Derived from this compound Functionalization

The functionalization of nanomaterials and surfaces with organic molecules is a key strategy for tailoring their properties and creating advanced materials for various applications. nih.gov this compound and its derivatives are promising candidates for this purpose due to their reactive functional groups.

The hydroxyl group of this compound can be used to anchor the molecule to the surface of materials like silica (B1680970) or metal oxides through the formation of covalent bonds. mdpi.com This surface modification can alter the hydrophobicity, reactivity, and biocompatibility of the material. For instance, surfaces functionalized with this compound could be used to control the adhesion of cells or to create antimicrobial surfaces. mdpi.combiorxiv.org

The bromine atoms provide additional handles for further chemical modifications on the surface. For example, they can be used in cross-coupling reactions to attach other functional molecules, leading to multifunctional surfaces. researchgate.net This approach can be used to develop sensors, catalysts, or platforms for controlled drug release. nih.gov

Recent research has shown the potential of functionalized carbon nanomaterials, such as single-walled carbon nanotubes decorated with nitrophenyl groups, in energetic compositions. rsc.org While not directly involving this compound, this highlights the potential of using functionalized aromatic compounds in nanomaterials science.

Interdisciplinary Research Directions Involving this compound in Materials Science

The versatility of this compound makes it a valuable component in interdisciplinary research at the interface of chemistry, materials science, and biology.

One promising area is the development of novel polymers. The di-bromo functionality allows for the use of this compound as a monomer in polymerization reactions, such as Stille or Suzuki cross-coupling, to create new conjugated polymers. scispace.com These polymers could possess interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or solar cells.

The table below outlines potential research directions and the key features of this compound that make them viable.

Research DirectionKey Feature of this compoundPotential Application
Novel Polymer Synthesis Dibromo functionality for cross-coupling polymerization.Organic electronics, sensors. scispace.com
Biomaterial Development Hydroxyl group for surface attachment and biocompatibility modification.Tissue engineering, medical implants. nih.gov
Smart Materials Potential for stimuli-responsive supramolecular assemblies.Drug delivery, responsive coatings. nih.gov

Unexplored Reactivity Patterns and Undiscovered Transformations of this compound

Despite its potential, the full scope of the reactivity of this compound remains to be explored. The presence of multiple reactive sites suggests that novel and unexpected transformations could be discovered under specific reaction conditions.

For instance, intramolecular reactions involving the hydroxyl group and one of the bromine atoms could lead to the formation of novel heterocyclic ring systems. The selective functionalization of one bromine atom over the other presents a synthetic challenge and an opportunity to create highly specific molecular architectures.

Furthermore, the use of modern catalytic systems, such as photoredox catalysis or metallaphotoredox catalysis, could unlock new reaction pathways that are not accessible through traditional thermal methods. These methods could enable the selective C-H functionalization of the phenyl ring or the ethyl side chain, further expanding the synthetic utility of this compound.

The investigation of its behavior in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could also lead to the discovery of new and efficient synthetic methodologies. nanochemres.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.